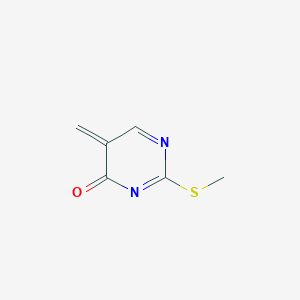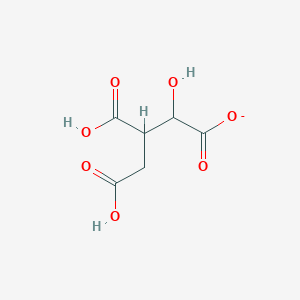
3,4-Dicarboxy-2-hydroxybutanoate (non-preferred name)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dicarboxy-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the oxidation of isocitrate using specific oxidizing agents under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3,4-Dicarboxy-2-hydroxybutanoate often involves large-scale fermentation processes. Microorganisms capable of producing isocitrate are cultured, and the compound is extracted and purified from the fermentation broth .
化学反应分析
Types of Reactions
3,4-Dicarboxy-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other hydroxy acids.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions vary. For example, oxidation can yield different carboxylic acids, while reduction can produce various hydroxy acids .
科学研究应用
3,4-Dicarboxy-2-hydroxybutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It plays a role in metabolic studies and enzyme kinetics.
Medicine: Research explores its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
作用机制
The mechanism by which 3,4-Dicarboxy-2-hydroxybutanoate exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The molecular targets include enzymes involved in the citric acid cycle, where it plays a crucial role in energy production and metabolism .
相似化合物的比较
Similar Compounds
3-carboxy-3-hydroxypentanedioate: This compound is a citrate derivative with similar chemical properties.
2-(carboxymethyl)-2-hydroxysuccinate: Another citrate derivative with comparable reactivity.
Uniqueness
3,4-Dicarboxy-2-hydroxybutanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes.
属性
IUPAC Name |
3-carboxy-2,5-dihydroxy-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBLHEXUDAPZAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O7- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
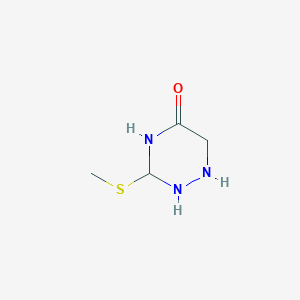
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
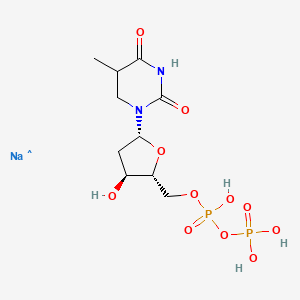
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)
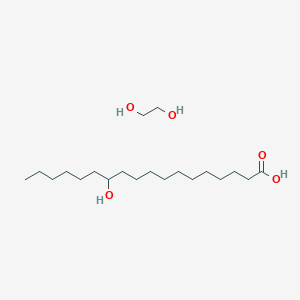
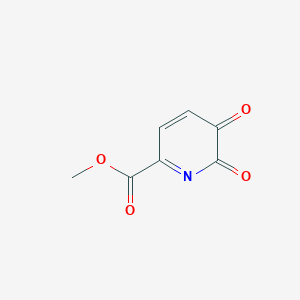
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)

